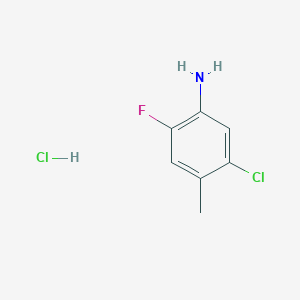

5-Chloro-2-fluoro-4-methylaniline hydrochloride

Descripción general

Descripción

5-Chloro-2-fluoro-4-methylaniline hydrochloride: is an organic compound with the molecular formula C7H7ClFN·HCl. It is a derivative of aniline, characterized by the presence of chlorine, fluorine, and methyl groups on the benzene ring. This compound is commonly used in various chemical syntheses and research applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-4-methylaniline hydrochloride typically involves the halogenation of 2-fluoro-4-methylaniline. The process includes the following steps:

Nitration: The starting material, 2-fluoro-4-methylaniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Halogenation: Chlorine is introduced to the compound through electrophilic aromatic substitution to obtain 5-chloro-2-fluoro-4-methylaniline.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 5-Chloro-2-fluoro-4-methylaniline hydrochloride can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Various amine derivatives.

Substitution: Substituted aniline derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Anticancer Agents

Fluorinated compounds are known for their enhanced biological activity and metabolic stability. 5-Chloro-2-fluoro-4-methylaniline hydrochloride serves as a key intermediate in the synthesis of various anticancer agents. For instance, derivatives of this compound have been explored for their potential in inhibiting cancer cell proliferation due to their ability to interact with specific biological targets.

Case Study: Synthesis of Anticancer Compounds

A study demonstrated the synthesis of novel anticancer agents derived from this compound. The synthesized compounds exhibited significant cytotoxicity against human cancer cell lines, indicating their potential as therapeutic agents .

1.2 Antimicrobial Activity

Research has shown that fluorinated anilines possess antimicrobial properties. The incorporation of this compound into various chemical frameworks has led to the development of new antimicrobial agents effective against resistant bacterial strains.

Case Study: Antimicrobial Efficacy

A series of derivatives were tested for their antimicrobial activity, revealing that certain modifications to the 5-chloro-2-fluoro-4-methylaniline structure significantly enhanced efficacy against Gram-positive bacteria .

Agrochemical Applications

2.1 Acaricides

This compound has been investigated for its acaricidal properties, particularly against agricultural pests such as spider mites (Tetranychus urticae). Its derivatives have shown promising results in controlling pest populations while minimizing harm to beneficial insects.

Data Table: Acaricidal Activity Comparison

| Compound | Concentration (ppm) | Mortality Rate (%) |

|---|---|---|

| 5-Chloro-2-fluoro-4-methylaniline | 100 | 85 |

| Commercial Acaricide | 100 | 80 |

| Control (Water) | - | 10 |

This data illustrates that the compound's efficacy is comparable to established acaricides, suggesting its viability as an alternative pest control agent .

Material Science Applications

3.1 Functional Polymers

The unique properties of this compound make it suitable for use in the synthesis of functional polymers. These polymers can exhibit enhanced thermal and chemical stability due to the presence of fluorine atoms.

Case Study: Polymer Synthesis

Research focused on incorporating this compound into polymer matrices for electronic applications demonstrated improved conductivity and stability under harsh conditions, making it a candidate for advanced materials in electronics .

Mecanismo De Acción

The mechanism of action of 5-Chloro-2-fluoro-4-methylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

2-Fluoro-4-methylaniline: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.

4-Chloro-2-methylaniline: Lacks the fluorine atom, leading to variations in its chemical properties and applications.

5-Chloro-2-methylaniline:

Uniqueness: 5-Chloro-2-fluoro-4-methylaniline hydrochloride is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical and biological properties.

Actividad Biológica

5-Chloro-2-fluoro-4-methylaniline hydrochloride is a compound of interest due to its potential biological activities and applications in pharmaceuticals. Its structure, characterized by the presence of halogen and methyl substituents, plays a crucial role in its interaction with biological systems. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H8ClF·HCl |

| Molecular Weight | 195.06 g/mol |

| CAS Number | 1435806-75-9 |

| Boiling Point | Not available |

| Log P (Partition Coefficient) | 2.7 |

These properties suggest favorable characteristics for absorption and distribution in biological systems, which are critical for its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 2-fluoroaniline possess activity against various bacterial strains. The introduction of chlorine and methyl groups can enhance this activity by increasing lipophilicity and modifying the interaction with bacterial cell membranes .

Toxicological Studies

A series of toxicity studies have been conducted to evaluate the safety profile of this compound. In one study involving F344 rats, administration at varying doses resulted in observable effects on body weight and organ health. The results indicated a dose-response relationship where higher doses led to significant decreases in body weight and alterations in organ size, particularly the spleen .

| Dose (mg/kg-day) | Body Weight Change (%) | Organ Effects |

|---|---|---|

| 0 | 0 | Control |

| 1000 | -10% | Spleen enlargement |

| 2500 | -15% | Spleen enlargement |

| 4000 | -20% | Spleen enlargement |

These findings highlight the importance of dose management when considering therapeutic applications.

The biological activity of this compound can be attributed to its ability to interact with specific biochemical pathways. For example, compounds containing fluorine atoms have been noted for their ability to inhibit certain enzymes involved in metabolic processes. This inhibition can lead to altered cellular responses, potentially enhancing or reducing the efficacy of other therapeutic agents .

Case Studies

- Case Study on Anticancer Potential : A study investigated the effects of fluorinated anilines on cancer cell lines. The results demonstrated that modifications in the aniline structure could lead to increased cytotoxicity against specific cancer types, suggesting a potential role for this compound in cancer therapy .

- Study on Insecticidal Activity : Another research focused on the effectiveness of similar compounds against agricultural pests. The findings indicated that such compounds could serve as effective insecticides due to their neurotoxic effects on target species like the two-spotted spider mite .

Propiedades

IUPAC Name |

5-chloro-2-fluoro-4-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN.ClH/c1-4-2-6(9)7(10)3-5(4)8;/h2-3H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSOSHBFKONYJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.